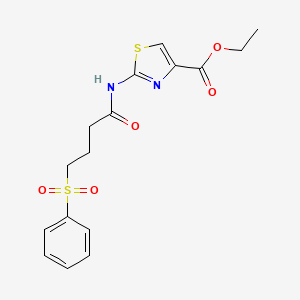
methyl 4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, in the synthesis of a similar compound, methyl 4-(N-{2-[1-(2,4-dichlorobenzyl)indol-3-yl]ethyl}-N-[2-(phenylsulfonamido)ethyl]sulfamoyl)benzoate, a solution of the precursor compound was reacted with triethylamine followed by benzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, in a study on N-substituted 4-sulfamoylbenzoic acid derivatives, the N, N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity .Applications De Recherche Scientifique
Hydrogen-bonded Supramolecular Structures
Research into similar compounds, such as substituted 4-pyrazolylbenzoates, reveals their ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. These structures exhibit complex arrangements due to various hydrogen bonding patterns, indicating potential applications in material science for creating novel molecular assemblies with specific properties (Portilla et al., 2007).
Anticancer and Antimicrobial Applications
Derivatives of the pyrazole moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, certain celecoxib derivatives showed promising results against human tumor cell lines and HCV NS5B RdRp activity, hinting at the potential therapeutic applications of related compounds in treating cancer and viral infections (Küçükgüzel et al., 2013).
Heterocyclic Synthesis
The compound's thiophene and pyrazole components are valuable in heterocyclic synthesis, contributing to the creation of diverse heterocyclic compounds with potential pharmaceutical applications. Research into thiophenylhydrazonoacetates, for instance, has led to the development of pyrazole, isoxazole, and pyrimidine derivatives, underscoring the utility of such structures in generating new molecules for further evaluation (Mohareb et al., 2004).
Electrochemical and Electrochromic Properties
Investigations into related compounds demonstrate their good electrochemical activity and distinct absorption spectra, influenced by the introduction of acceptor groups. This suggests potential applications in designing novel electrochromic materials and devices, which can change color in response to electrical stimulation, offering prospects in smart windows, displays, and other technologies (Hu et al., 2013).
Propriétés
IUPAC Name |
methyl 4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-17(21)13-2-4-15(5-3-13)26(22,23)18-8-10-20-9-6-16(19-20)14-7-11-25-12-14/h2-7,9,11-12,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYUSLWYMAOZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

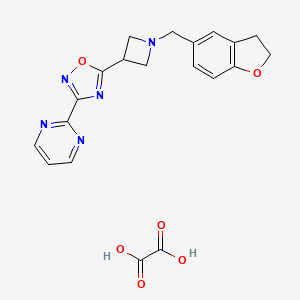
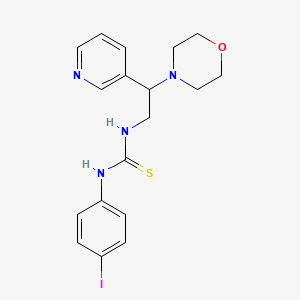
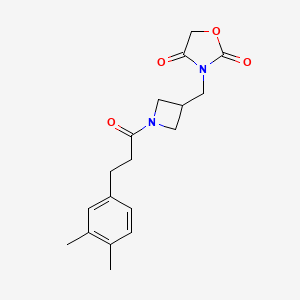
![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)
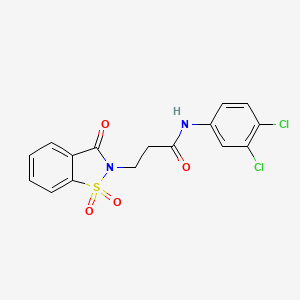
![N-[3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]prop-2-enamide](/img/structure/B2596774.png)
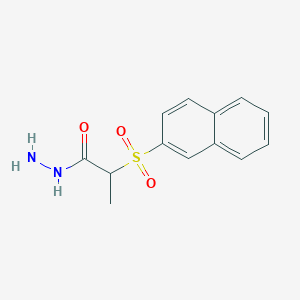
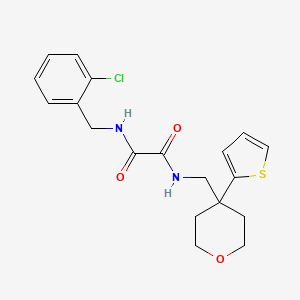

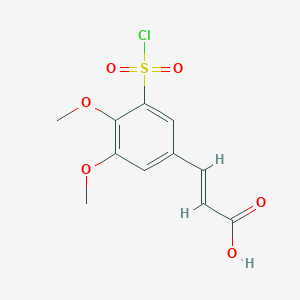
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)

